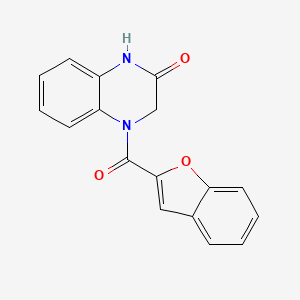

4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzofuran moiety attached to a quinoxalinone structure, making it a unique entity in the realm of heterocyclic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of benzofuran-2-carboxylic acid with appropriate quinoxalinone derivatives. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods prioritize yield optimization, purity enhancement, and cost-effectiveness. The use of automated reactors and continuous flow systems can significantly improve the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

The compound engages in reactions characteristic of tetrahydroquinoxaline derivatives and carbonyl-containing systems:

Oxidation/Reduction

-

Oxidation : The tetrahydroquinoxaline core may undergo oxidation to form quinoxaline derivatives. For example, analogous compounds with carbonyl groups can be oxidized to introduce additional functional groups or modify existing ones .

-

Reduction : Carbonyl groups (e.g., the benzofuran-2-carbonyl moiety) can be reduced to alcohols or secondary amines, depending on reagents like LiAlH₄ or catalytic hydrogenation.

Nucleophilic Substitution

-

The benzofuran-2-carbonyl group may participate in nucleophilic aromatic substitution, particularly if activated by electron-withdrawing substituents. For instance, fluorobenzoyl groups in similar compounds undergo such reactions under basic conditions.

Amide Coupling

-

The tetrahydroquinoxalin-2-one moiety can serve as a precursor for amide coupling reactions. Acetamide derivatives, such as those in structurally related compounds, often use coupling reagents like EDCl/HOBt for attachment of phenyl groups.

Hydrogen Bonding and π-Interactions

-

The carbonyl oxygen in the benzofuran-2-carbonyl group can form hydrogen bonds with residues in biological targets (e.g., enzymes), as observed in molecular docking studies of similar compounds .

-

The aromatic rings in the quinoxaline core and benzofuran moiety may engage in π-stacking interactions, stabilizing molecular complexes .

Stability and Reactivity

-

The tetrahydroquinoxaline scaffold is generally stable but may undergo ring-opening under harsh acidic or basic conditions.

-

The benzofuran group is reactive toward electrophilic substitution at positions adjacent to the oxygen atom.

Research Findings

-

Biological Interactions : Similar tetrahydroquinoxaline derivatives exhibit binding to enzyme active sites via hydrogen bonding and π-interactions, as seen in orexin receptor modulators .

-

Synthetic Flexibility : The benzofuran-2-carbonyl group allows for further functionalization, such as substitution or coupling reactions, enhancing its utility in drug design.

-

Analytical Methods : Purification and characterization typically involve chromatography and NMR spectroscopy to confirm structural integrity.

Limitations and Considerations

Applications De Recherche Scientifique

Anticancer Activity

One of the most promising applications of 4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is its potential as an anticancer agent. Research indicates that benzofuran derivatives exhibit notable cytotoxic effects against various cancer cell lines.

Case Studies

- In Vitro Studies : A study evaluating the cytotoxicity of related benzofuran compounds demonstrated significant inhibition of cancer cell proliferation in lung adenocarcinoma models (A549 cells) with IC50 values indicating potent activity .

- In Vivo Models : Further investigations using murine models showed that these compounds could significantly reduce tumor size without adversely affecting body weight or organ function, highlighting their selective action against cancer cells .

Antimicrobial Properties

Beyond anticancer activity, this compound has demonstrated antimicrobial properties. Benzofuran derivatives have been reported to exhibit activity against various pathogens including bacteria and fungi.

Neuroprotective Effects

Recent research has also begun to explore the neuroprotective potential of this compound. The compound has been implicated in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies

- Oxidative Stress Models : In vitro studies have shown that benzofuran derivatives can mitigate oxidative damage in neuronal cell lines by enhancing antioxidant enzyme activity .

- Neurodegenerative Disease Models : Animal studies indicate potential benefits in models of neurodegeneration, suggesting that these compounds may help preserve cognitive function and neuronal integrity .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways that are crucial for cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(1-Benzofuran-2-carbonyl)piperazine: Shares the benzofuran moiety but differs in the attached functional groups.

4-(1-Benzofuran-2-carbonyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone: Another compound with a benzofuran core, used in different research applications.

Uniqueness

4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its unique combination of benzofuran and quinoxalinone structures. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.

Activité Biologique

4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with appropriate carbonyl compounds under controlled conditions. The following general synthetic pathway can be outlined:

- Formation of Benzofuran Derivative : The initial step involves synthesizing a benzofuran derivative through cyclization reactions.

- Condensation Reaction : The benzofuran derivative is then reacted with a suitable amine to form the tetrahydroquinoxaline structure.

- Carbonylation : Finally, carbonylation introduces the 1-benzofuran-2-carbonyl moiety to yield the target compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant antibacterial and antifungal activities against various strains.

| Compound | Activity Type | Target Organisms | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 18 |

| Compound B | Antifungal | C. albicans | 20 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MDA-MB-436 (Breast Cancer) | 5.0 | 10.0 |

| HeLa (Cervical Cancer) | 7.5 | 12.0 |

Case Study : A study conducted on MDA-MB-436 cells revealed that treatment with this compound resulted in significant apoptosis induction as measured by flow cytometry assays.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- PARP-1 Inhibition : Research indicates that derivatives may act as inhibitors of PARP-1, an enzyme involved in DNA repair mechanisms. The inhibition leads to increased DNA damage in cancer cells.

- Cell Cycle Arrest : Treatment with the compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

4-(1-benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16-10-19(13-7-3-2-6-12(13)18-16)17(21)15-9-11-5-1-4-8-14(11)22-15/h1-9H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZIQMPGYNVDCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.